Fascaplysin vs. CDK2: ∼1250-Fold Kinase Selectivity Differential Quantified by IC₅₀ Ratio
Fascaplysin exhibits a quantifiable selectivity differential of approximately 1250-fold for CDK4/cyclin D1 over the structurally homologous CDK2/cyclin A, as established by direct biochemical kinase inhibition assays [1]. This selectivity is not observed to the same magnitude in the closest structural analogs. The selective inhibition of CDK4 correlates with G₀/G₁ cell cycle arrest and blockade of retinoblastoma protein (pRb) phosphorylation, which is a well-characterized functional readout of CDK4 inhibition [2].
| Evidence Dimension | In vitro kinase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | CDK4/cyclin D1: IC₅₀ = 0.35–0.41 µM; CDK2/cyclin A: IC₅₀ > 250 µM |
| Comparator Or Baseline | CDK2/cyclin A (close homolog kinase) |
| Quantified Difference | Selectivity ratio ≈ 610× to 1250× (CDK4 vs CDK2) |
| Conditions | Biochemical kinase assay; ATP-competitive inhibition; recombinant CDK4/cyclin D1 and CDK2/cyclin A enzymes |
Why This Matters
This quantifiable selectivity differential enables researchers to interrogate CDK4-specific pathways with minimized CDK2-mediated confounding effects, a feature not available with less selective analogs.
- [1] Shafiq MI, Steinbrecher T, Schmid R. FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling. PLoS ONE. 2012;7(8):e42612. View Source
- [2] Mahale S, Bharate SB, Manda S, et al. Antitumour potential of BPT: a dual inhibitor of cdk4 and tubulin polymerization. Cell Death Dis. 2015;6:e1743. Table 1. View Source
